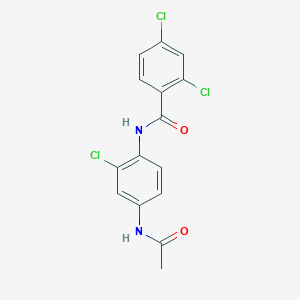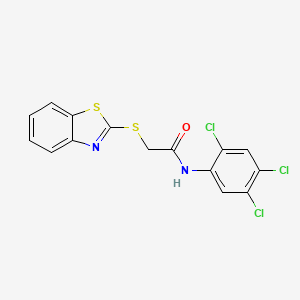![molecular formula C27H33NO5 B6102584 2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(3-METHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE](/img/structure/B6102584.png)
2-[2-(3,4-DIETHOXYPHENYL)ACETYL]-3-(3-METHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(3-methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexenone core substituted with diethoxyphenyl and methoxyanilino groups, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(3-methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through a series of aldol condensation reactions, followed by cyclization.
Introduction of the Diethoxyphenyl Group: The diethoxyphenyl group can be introduced via Friedel-Crafts acylation using 3,4-diethoxybenzoyl chloride.
Attachment of the Methoxyanilino Group: The methoxyanilino group can be attached through nucleophilic substitution reactions using 3-methoxyaniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(3-methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(3-methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(3-methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.
5,5-Dimethyl-3-(4-methoxyanilino)-2-cyclohexen-1-one: A related compound with a similar cyclohexenone core.
Uniqueness
2-[2-(3,4-Diethoxyphenyl)acetyl]-3-(3-methoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxyphenyl and methoxyanilino substitutions differentiate it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-3-(3-methoxyphenyl)imino-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO5/c1-6-32-24-12-11-18(14-25(24)33-7-2)13-22(29)26-21(16-27(3,4)17-23(26)30)28-19-9-8-10-20(15-19)31-5/h8-12,14-15,29H,6-7,13,16-17H2,1-5H3/b26-22-,28-21? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJDSYNKVBTWOI-FPBNPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=C2C(=NC3=CC(=CC=C3)OC)CC(CC2=O)(C)C)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NC3=CC(=CC=C3)OC)CC(CC2=O)(C)C)/O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorobenzyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6102518.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B6102523.png)

![2-{4-amino-6-[(E)-2-(4-bromophenyl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6102532.png)
![8-{2-[(ADAMANTAN-1-YL)AMINO]ETHYL}-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6102550.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102555.png)
![(2Z)-2-[(Z)-1-(4-chlorophenyl)sulfonylpropan-2-ylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6102560.png)
![4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-[2,2,2-trifluoro-1-(furan-2-yl)ethyl]butanamide](/img/structure/B6102568.png)
![7-chloro-3-(4-chlorophenyl)-10-hexanoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6102573.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(4-pyridinylmethyl)acetamide](/img/structure/B6102581.png)

![N-(3,4-dichlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6102596.png)
![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6102600.png)
![3-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6102605.png)
